Hyacinthacine A2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hyacinthacine A2 is a natural product found in Muscari armeniacum with data available.

科学的研究の応用

Synthesis of Hyacinthacine A2

The total synthesis of this compound has been achieved through innovative methods that emphasize stereocontrol. Notably, a novel transannular hydroamination approach has been utilized, which allows for the transfer of planar chirality from a 5-aza-trans-cyclooctene precursor to a point chirality in the final product. This method involves photoisomerization and has shown significant improvements in diastereoselectivity during synthesis .

Key Steps in Synthesis:

- Photoisomerization : The conversion of 5-aza-cis-cyclooctene to its trans counterpart is crucial for establishing chirality.

- Transannular Hydroamination : This step facilitates the formation of this compound with high fidelity, yielding only one diastereomer .

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research.

Inhibition of Glycosidases

This compound has been identified as a selective inhibitor of amyloglucosidase, with an inhibition constant (IC50) reported at approximately 8.6 μM. This selectivity is notable as it does not significantly inhibit β-glucosidases, suggesting potential applications in managing conditions related to carbohydrate metabolism .

Antiviral Properties

Research indicates that this compound may possess activity against HIV, positioning it as a candidate for further investigation in antiviral drug development .

Potential Therapeutic Applications

Given its biological properties, this compound may have several therapeutic applications:

- Diabetes Management : Due to its glycosidase inhibition properties, it could be explored as a therapeutic agent for diabetes management.

- Antiviral Drug Development : Its activity against HIV suggests potential for use in antiretroviral therapy.

Total Synthesis Studies

Several studies have documented the total synthesis of this compound, highlighting various methodologies employed to achieve successful outcomes:

- The work by Royzen et al. demonstrated an efficient synthetic route using stereocontrolled techniques that enhanced yield and purity .

- Another study focused on the use of SmI2-induced nitrone umpolung to achieve concise total synthesis, showcasing alternative synthetic strategies that could be beneficial for scaling production .

Research has also focused on evaluating the biological activities of synthesized this compound:

- Studies have confirmed its selective inhibition against specific glycosidases and explored its mechanism of action at the molecular level.

- In vitro assays have provided insights into its antiviral efficacy, emphasizing the need for further clinical studies to establish therapeutic viability.

Data Tables

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Enzyme/Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Glycosidase Inhibition | Amyloglucosidase | 8.6 | |

| Antiviral Activity | HIV | TBD |

Table 2: Synthesis Methods for this compound

化学反応の分析

Transannular Hydroamination for Pyrrolizidine Core Formation

The stereocontrolled synthesis of hyacinthacine A2 relies on transannular hydroamination of a 5-aza-trans-cyclooctene precursor. This reaction transfers planar chirality to the C-7a stereocenter with >20:1 diastereoselectivity .

Mechanism :

-

The 5-aza-trans-cyclooctene undergoes intramolecular hydroamination under basic conditions (aqueous NH4OH), forming the bicyclic pyrrolizidine core .

-

Planar chirality in the cyclooctene precursor dictates the stereochemical outcome at C-7a .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Diastereomeric Ratio | >20:1 | |

| Reaction Conditions | pH 7–9, NH4OH, RT |

Photoisomerization of 5-Aza-Cyclooctenes

A stereocontrolled photoisomerization step converts cis-cyclooctenes to trans-isomers, enabling planar-to-point chirality transfer .

Process :

-

Irradiation (254 nm) of a cis-cyclooctene with a trans-fused acetonide induces isomerization.

-

Silver nitrate-impregnated silica selectively traps the trans-isomer, achieving 7.8:1 diastereoselectivity .

Optimization :

| Parameter | Effect on Selectivity |

|---|---|

| AgNO3/SiO2 | Enhances trans-isomer purity |

| Solvent (Et2O/Hexanes) | Reduces side reactions |

SmI2_22-Mediated Radical Cross-Couplings

Samarium diiodide (SmI2) enables radical cross-couplings between α-hydroxylated aza-hemiacetals and α,β-unsaturated compounds .

Application in Synthesis :

Reaction Conditions :

Retrosynthetic Analysis and Key Steps

The synthesis involves:

-

Ring-closing metathesis (Grubbs II catalyst) to form the 8-membered azacycle .

-

Acetonide protection of diols to control conformation during photoisomerization .

Critical Stereochemical Outcomes :

| Step | Stereochemical Control |

|---|---|

| Photoisomerization | Crown vs. chair conformers |

| Hydroamination | Planar chirality transfer |

Comparative NMR Data

This compound’s NMR spectra are pH-sensitive. Key shifts at pH 9.0 (D2O) :

| 1H NMR (400 MHz) | δ (ppm) | 13C NMR (100 MHz) | δ (ppm) |

|---|---|---|---|

| H-7a | 3.37–3.30 (m) | C-1 | 82.5 |

| H-8 | 3.70 (dd, J=12.0, 6.3 Hz) | C-2 | 79.3 |

| H-5β | 3.08–2.99 (m) | C-7a | 69.7 |

Synthetic Route Comparison

特性

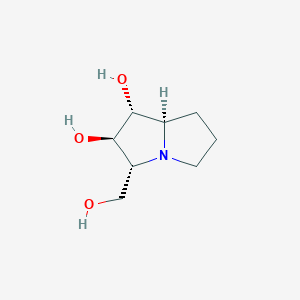

分子式 |

C8H15NO3 |

|---|---|

分子量 |

173.21 g/mol |

IUPAC名 |

(1R,2R,3R,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO3/c10-4-6-8(12)7(11)5-2-1-3-9(5)6/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 |

InChIキー |

STFSMGASTIYWRS-WCTZXXKLSA-N |

異性体SMILES |

C1C[C@@H]2[C@H]([C@@H]([C@H](N2C1)CO)O)O |

正規SMILES |

C1CC2C(C(C(N2C1)CO)O)O |

同義語 |

hyacinthacine A2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。